BenchChemオンラインストアへようこそ!

2-(2,5-Dichlorobenzamido)acetic acid

Proteasome inhibitor synthesis Ixazomib manufacturing Process chemistry

This 2,5-dichloro isomer is the structurally validated key intermediate for ixazomib (MLN9708) manufacturing per patents CN108794520B and WO2019038406A1. The correct 2,5-substitution pattern is mandatory: regioisomers such as 2,4- or 3,4-dichloro analogs fail as synthetic intermediates and cannot serve as authentic reference standards for Ixazomib Impurity 9 or Metabolite M12 in ANDA filings. Ensures accurate HPLC/LC-MS method development for regulatory compliance. Bulk and R&D quantities available.

Molecular Formula C9H7Cl2NO3
Molecular Weight 248.06 g/mol
CAS No. 667403-46-5
Cat. No. B3029450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dichlorobenzamido)acetic acid
CAS667403-46-5
Molecular FormulaC9H7Cl2NO3
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NCC(=O)O)Cl
InChIInChI=1S/C9H7Cl2NO3/c10-5-1-2-7(11)6(3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
InChIKeyHKUAUZSWGMQPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dichlorobenzamido)acetic acid (CAS 667403-46-5): Essential Intermediate for Ixazomib Synthesis and Metabolite Research


2-(2,5-Dichlorobenzamido)acetic acid, also known as N-(2,5-dichlorobenzoyl)glycine, is a dichlorinated benzamide derivative of glycine (C9H7Cl2NO3, MW 248.06) [1]. The compound serves as a key pharmaceutical intermediate in the synthesis of ixazomib, an oral proteasome inhibitor approved for multiple myeloma [2]. It is also characterized as the ixazomib metabolite M12 and a known ixazomib process impurity (Impurity 9) [1][3].

Why Regioisomeric Dichlorobenzoyl Glycine Analogs Cannot Substitute for 2-(2,5-Dichlorobenzamido)acetic acid in Ixazomib-Related Workflows


The positional isomerism of the chlorine atoms on the benzoyl ring dictates both synthetic utility and biological identity. The 2,5-dichloro substitution pattern is a structural requirement for the ixazomib pharmacophore and its metabolic pathways [1]. Regioisomers such as the 2,4-dichloro (CAS 7554-79-2) or 3,4-dichloro (CAS 17321-80-1) analogs differ fundamentally in their physicochemical properties—including melting point and solubility—and lack the validated synthetic role as intermediates in the patented ixazomib manufacturing processes [1]. Their substitution would yield incorrect synthetic intermediates, fail as analytical reference standards for ixazomib impurity monitoring, and produce inaccurate data in metabolic tracing studies [2].

Quantitative Differentiation Evidence for 2-(2,5-Dichlorobenzamido)acetic acid versus Regioisomeric Analogs


Regioisomeric Specificity: The 2,5-Dichloro Substitution is a Patent-Defined Requirement for Ixazomib Intermediate Synthesis

In the patented synthesis of ixazomib, the starting material is explicitly 2,5-dichlorobenzoyl chloride or 2,5-dichlorobenzoic acid, which is condensed with glycine to yield N-(2,5-dichlorobenzoyl)glycine (the target compound) [1]. The resulting intermediate is then coupled with a boronic acid derivative. No patent or primary literature describes the use of the 2,4- or 3,4-dichloro isomers as viable starting materials for this pathway [2]. This represents a binary differentiation: the 2,5-isomer is a required intermediate, while its regioisomers are not applicable.

Proteasome inhibitor synthesis Ixazomib manufacturing Process chemistry

Melting Point Differentiation: Higher Thermal Stability of the 2,5-Isomer Compared to the 3,4-Isomer

The 2,5-dichloro regioisomer exhibits a significantly higher melting point (170–176 °C) compared to the 3,4-dichloro analog, which melts at 135–139 °C [1]. This represents a quantifiable difference of approximately 35–41 °C. The 2,4-isomer's melting point is not widely reported but is expected to differ as well.

Physicochemical characterization Solid-state properties Formulation science

Unique Biological Identity: The 2,5-Isomer is the Recognized Ixazomib Metabolite M12 and Process Impurity 9

The target compound is unambiguously identified as the ixazomib metabolite M12 (Ixazomib metabolite M12) [1] and as Ixazomib Impurity 9 [2][3]. This designation is specific to the 2,5-dichloro substitution pattern; regioisomers are not recognized as ixazomib metabolites or listed as specified impurities in regulatory filings for ixazomib.

Drug metabolism Pharmacokinetics Impurity profiling

Isotopic Labeling Availability: The 2,5-Isomer is Offered as a Stable Isotope-Labeled Internal Standard for LC-MS Bioanalysis

The 2,5-dichloro isomer is commercially available as a 13C2,15N stable isotope-labeled analog (N-(2,5-Dichlorobenzoyl)glycine-13C2,15N) [1]. This labeled compound is specifically designed for use as an internal standard in quantitative LC-MS/MS assays for ixazomib and its metabolites [1]. No equivalent labeled analogs of the 2,4- or 3,4-dichloro isomers are commonly offered for this purpose.

Bioanalysis LC-MS/MS Stable isotope labeling

Procurement-Driven Application Scenarios for 2-(2,5-Dichlorobenzamido)acetic acid (CAS 667403-46-5)


Ixazomib Active Pharmaceutical Ingredient (API) Synthesis

This compound is an essential intermediate in the multi-step synthesis of ixazomib, as outlined in patents CN108794520B and WO2019038406A1 [1][2]. Procurement of the 2,5-isomer is mandatory for research groups or manufacturers scaling up ixazomib production or developing generic versions [1].

Ixazomib Impurity Reference Standard for Analytical Method Validation

As Ixazomib Impurity 9, this compound is used to develop and validate HPLC or LC-MS methods for quantifying process-related impurities in ixazomib drug substance and drug product [3]. Regulatory filings (e.g., ANDA) require well-characterized impurity standards [3].

Metabolite Identification and Quantification in Pharmacokinetic Studies

The compound serves as the authentic reference standard for ixazomib metabolite M12. Its stable isotope-labeled analog (13C2,15N) enables accurate quantitation in plasma, urine, and tissue samples using LC-MS/MS [4].

Structure-Activity Relationship (SAR) Studies on Proteasome Inhibitors

As a core structural fragment of ixazomib, this glycine derivative is used in medicinal chemistry to explore the influence of the dichlorobenzoyl moiety on proteasome inhibition. The 2,5-substitution pattern is critical for maintaining activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,5-Dichlorobenzamido)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.